Ethyl 2-amino-4-ethylbenzoate
Overview
Description
Ethyl 2-amino-4-ethylbenzoate: is an organic compound with the molecular formula C11H15NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and the amino group is substituted at the 2-position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-amino-4-ethylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-4-ethylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-4-ethylbenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or nitric acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nitrating mixture (sulfuric acid and nitric acid), chlorinating agents (chlorine or sulfuryl chloride).
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the electrophile used.
Scientific Research Applications
Chemistry: Ethyl 2-amino-4-ethylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is studied for its potential as a bioactive compound. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Medicine: The compound is investigated for its potential use as a local anesthetic due to its structural similarity to other anesthetic agents like benzocaine. Its efficacy and safety profile are subjects of ongoing research.
Industry: this compound is used in the production of polymers and resins. Its incorporation into polymer matrices can enhance the material properties, such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-ethylbenzoate depends on its specific application. As a local anesthetic, it likely works by blocking sodium ion channels in nerve cells, preventing the transmission of pain signals. The amino group interacts with the ion channel, stabilizing its inactive form and reducing nerve excitability.
Comparison with Similar Compounds
Ethyl 4-aminobenzoate (Benzocaine): A well-known local anesthetic with a similar structure but without the ethyl group at the 4-position.
Ethyl 2-amino-5-ethylbenzoate: Another isomer with the ethyl group at the 5-position, which may exhibit different chemical and biological properties.
Methyl 2-amino-4-ethylbenzoate: A methyl ester analog that may have different solubility and reactivity profiles.
Uniqueness: this compound is unique due to the specific positioning of the ethyl and amino groups on the benzene ring. This structural arrangement can influence its reactivity, solubility, and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
ethyl 2-amino-4-ethylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-8-5-6-9(10(12)7-8)11(13)14-4-2/h5-7H,3-4,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUJTJBCXVEAGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)C(=O)OCC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301260298 | |
Record name | Benzoic acid, 2-amino-4-ethyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301260298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37395-55-4 | |
Record name | Benzoic acid, 2-amino-4-ethyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37395-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-amino-4-ethyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301260298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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